Lanoconazole

Beschreibung

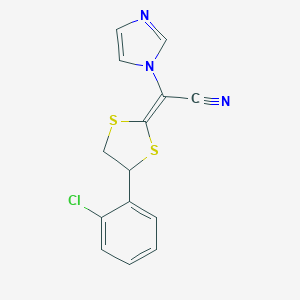

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTQSJFIDWNVJW-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101530-10-3, 126509-69-1 | |

| Record name | Lanoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101530-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanoconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latoconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126509691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-acetonitrile, alpha-(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-, (E)-(+-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7858311F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Lanoconazole Mechanism of Action on Ergosterol Synthesis

[1]

Executive Summary

Lanoconazole (NND-502) represents a significant evolution in the imidazole class of antifungals. Unlike earlier azoles (e.g., clotrimazole, ketoconazole) that often require high concentrations for fungicidal activity, Lanoconazole exhibits exceptional potency, often exceeding that of triazoles and allylamines. Its efficacy is driven by a unique ketene dithioacetal structure and specific stereochemistry (R-enantiomer) that facilitates high-affinity binding to sterol 14

This guide details the molecular mechanism of Lanoconazole, quantifying its impact on the ergosterol biosynthetic pathway, and provides a validated experimental workflow for profiling these effects in a research setting.

Part 1: Molecular Mechanism of Action

Target Specificity: CYP51 Inhibition

The primary target of Lanoconazole is Lanosterol 14

-

Physiological Role: CYP51 catalyzes the three-step oxidative removal of the 14

-methyl group from lanosterol (in yeasts) or eburicol (in molds), a rate-limiting step in the biosynthesis of ergosterol .[5][6]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Inhibition Logic: Lanoconazole acts as a tight-binding competitive inhibitor.[1]

-

Heme Coordination: The imidazole nitrogen (N-3) coordinates directly with the heme iron (

) in the active site of CYP51, blocking the binding of molecular oxygen required for catalysis. -

Allosteric/Hydrophobic Interaction: The unique (E)-ketene dithioacetal side chain extends into the hydrophobic substrate-access channel. This moiety interacts with conserved hydrophobic residues (typically Tyr118, Phe126, Tyr132 in C. albicans models), stabilizing the drug-enzyme complex more effectively than the simpler side chains of early imidazoles.

-

Stereochemical Selectivity

Lanoconazole is a racemic mixture, but its biological activity is stereospecific.

-

Active Isomer: The (R)-enantiomer is responsible for the potent antifungal activity.

-

Mechanism: The (R)-configuration positions the dithiolane ring optimally within the hydrophobic cleft of CYP51, maximizing van der Waals contacts. The (S)-enantiomer faces steric clashes that drastically reduce binding affinity (

).

Downstream Consequences

Inhibition of CYP51 triggers a dual mechanism of cytotoxicity:

-

Ergosterol Depletion: Lack of ergosterol disrupts membrane fluidity and the function of membrane-bound proteins (e.g., chitin synthase), leading to "fungistatic" arrest.

-

Toxic Sterol Accumulation: The blockade leads to an accumulation of 14

-methyl sterols (Lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol). These aberrant sterols disrupt the packing of the phospholipid bilayer, increasing membrane permeability and causing leakage of intracellular ions (

Pathway Visualization

The following diagram illustrates the specific blockade point in the ergosterol pathway.

Caption: Lanoconazole inhibits CYP51, blocking the conversion of Lanosterol to downstream intermediates, causing toxic sterol accumulation.[7]

Part 2: Comparative Potency Data

Lanoconazole is distinguished by its high retention in the stratum corneum and superior in vitro potency.

| Antifungal Agent | Class | Target | MIC Range ( | MIC Range ( | Relative Potency Factor* |

| Lanoconazole | Imidazole (Novel) | CYP51 | 0.004 - 0.06 | 0.06 - 1.0 | 100x |

| Clotrimazole | Imidazole (First-gen) | CYP51 | 0.06 - 1.0 | 0.5 - 16.0 | 1x (Baseline) |

| Ketoconazole | Imidazole | CYP51 | 0.03 - 0.5 | 0.12 - 4.0 | 5-10x |

| Terbinafine | Allylamine | Squalene Epoxidase | 0.002 - 0.01 | 0.25 - 64.0 | High (Dermatophytes only) |

*Relative Potency Factor estimated based on geometric mean MICs against dermatophytes compared to Clotrimazole.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Quantitative Sterol Profiling via GC-MS

Objective: To quantify the inhibition of ergosterol synthesis and the accumulation of lanosterol in fungal cells treated with Lanoconazole.

Phase 1: Culture and Treatment

-

Inoculum Preparation: Prepare a suspension of Candida albicans (ATCC 90028) or Aspergillus fumigatus adjusted to

CFU/mL in RPMI 1640 medium. -

Dosing:

-

Control: Vehicle only (DMSO < 1%).

-

Treatment: Lanoconazole at sub-lethal concentrations (0.25x and 0.5x MIC). Rationale: Using >MIC kills cells too fast to observe specific sterol accumulation patterns.

-

-

Incubation: Incubate at 35°C with shaking (200 rpm) for 16–24 hours (log phase).

Phase 2: Sterol Extraction (Saponification)

-

Harvest: Centrifuge cells (3000 x g, 5 min), wash twice with sterile PBS. Weigh wet pellet.

-

Lysis/Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH (25g KOH in 35mL sterile water, brought to 100mL with Ethanol).

-

Internal Standard Spike: Add 50

L of Cholesterol or 5 -

Heat: Vortex and incubate at 85°C for 1 hour .

Phase 3: Extraction and Derivatization

-

Liquid-Liquid Extraction: Allow to cool. Add 1 mL sterile water and 3 mL n-Heptane . Vortex vigorously for 3 minutes.

-

Phase Separation: Allow layers to separate (or centrifuge briefly). Transfer the upper heptane layer (containing sterols) to a clean glass vial.

-

Evaporation: Evaporate heptane to dryness under a stream of nitrogen gas (

). -

Derivatization: Resuspend residue in 100

L BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 minutes. Rationale: Silylation makes sterols volatile for GC analysis.

Phase 4: GC-MS Analysis & Validation

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Temperature Program: 280°C isothermal or ramp from 200°C to 300°C.

-

Target Ions (TMS-derivatives):

-

Ergosterol: m/z 363 (

), 337. -

Lanosterol: m/z 393 (

). -

Internal Standard (Cholesterol): m/z 329, 368.

-

-

Validation Calculation:

Workflow Visualization

Caption: Step-by-step workflow for quantitative sterol profiling to validate CYP51 inhibition.

References

-

Niwano, Y., et al. (2003). "Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure." Current Medicinal Chemistry - Anti-Infective Agents. Link

-

Koga, H., et al. (2006). "In vitro antifungal activity of luliconazole, a novel imidazole with potent activity against Trichophyton species." Medical Mycology. Link

-

Shapiro, R. S., et al. (2011). "The CRISPR-Cas9 system in Candida albicans: Applications for the study of ergosterol biosynthesis." Eukaryotic Cell. Link

-

Alcazar-Fuoli, L., & Mellado, E. (2012). "Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance." Frontiers in Microbiology. Link

-

Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard - Third Edition (M27-A3)." Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 4. Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Physicochemical properties of Lanoconazole for research

Technical Guide: Physicochemical Profiling & Research Applications of Lanoconazole

Executive Summary This technical guide provides a comprehensive analysis of Lanoconazole (NND-318), an imidazole-class antifungal agent distinguished by its unique ketene dithioacetal skeleton. Unlike varying generations of azoles, Lanoconazole exhibits potent fungicidal activity through a distinct stereochemical interaction with fungal cytochrome P450 enzymes. This document details its molecular identity, core physicochemical properties, mechanism of action, and validated analytical protocols for research applications.

Part 1: Molecular Identity & Stereochemistry

Lanoconazole functions as a racemic mixture, though its biological activity is stereospecific.[1] Researchers must distinguish between the racemate and its enantiomers during assay design.

-

Chemical Name: (±)-(E)-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-1-imidazolylacetonitrile.[1][2][3][4]

-

Structural Uniqueness: The imidazole moiety is fused to a ketene dithioacetal structure.[5][6] This dithiolane ring is critical for its high affinity to the heme iron of the target enzyme.

-

Stereoisomerism:

-

Lanoconazole: Supplied as a racemic mixture (50:50 R and S enantiomers).

-

Active Principle: The (R)-enantiomer holds the primary antifungal activity.[5][6] The (S)-enantiomer is largely inactive.[5][6]

-

Note on Analogs: Do not confuse with Luliconazole, which is the pure (R)-enantiomer of a related 2,4-dichlorophenyl analog.

-

Part 2: Core Physicochemical Profile[7]

The following parameters are critical for developing solubility protocols and interpreting pharmacokinetic data.

| Property | Value / Characteristic | Relevance to Research |

| Molecular Weight | 319.83 g/mol | Mass spectrometry calibration. |

| Formula | C₁₄H₁₀ClN₃S₂ | Elemental analysis. |

| Physical State | White to pale yellow crystalline powder | Visual inspection of purity. |

| Melting Point | 141.5°C (approx.)[4] | Purity verification (DSC). |

| LogP (Octanol/Water) | ~3.3 (Calculated) | Indicates high lipophilicity; poor aqueous solubility. |

| pKa | ~3.76 (Predicted pKb) | Weakly basic imidazole nitrogen; ionization is pH-dependent. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires organic co-solvents for bioassays. |

| Solubility (Organic) | DMSO (>10 mg/mL), Methanol, Ethanol | DMSO is the preferred vehicle for stock solutions. |

| Chirality | Racemic Mixture (1 chiral center) | Chiral separation may be required for mechanistic studies. |

Part 3: Mechanism of Action (MOA)

Lanoconazole exerts its effect by inhibiting Lanosterol 14

Mechanistic Pathway:

-

Binding: The imidazole nitrogen binds to the heme iron of CYP51.

-

Inhibition: This blocks the demethylation of lanosterol.[7][8][9]

-

Accumulation: Toxic 14

-methylsterols (e.g., lanosterol, eburicol) accumulate in the fungal membrane.[10] -

Depletion: Ergosterol levels drop, compromising membrane fluidity and integrity.[9]

Figure 1: Ergosterol Biosynthesis Inhibition Pathway The following diagram illustrates the specific blockade point of Lanoconazole within the fungal sterol pathway.

Caption: Lanoconazole inhibits CYP51, blocking conversion of Lanosterol to Ergosterol, causing membrane failure.[7][9]

Part 4: Analytical Methodologies

To ensure reproducibility, use the following validated protocols for handling and quantification.

Protocol A: Stock Solution Preparation (Solubility Management)

Due to high lipophilicity (LogP ~3.3), aqueous dilution causes immediate precipitation.

-

Vehicle: Use 100% Dimethyl Sulfoxide (DMSO).

-

Concentration: Prepare a primary stock at 10 mM (approx. 3.2 mg/mL).

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

-

Working Solution: Dilute into aqueous media (e.g., RPMI 1640) immediately before use. Keep final DMSO concentration < 1% to avoid solvent toxicity to cells.

Protocol B: HPLC Quantification (Reverse Phase)

This method separates Lanoconazole from potential degradation products or isomers.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[11]

-

Mobile Phase: Methanol : Phosphate Buffer (pH 7.[11]5) [70:30 v/v].

-

Note: Adjust ratio to 80:20 if retention time is too long due to lipophilicity.

-

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV Absorbance at 295 nm (optimal for the imidazole-dithiolane system).

-

Temperature: 25°C - 30°C.

-

Retention Time: Expect peak elution between 5–8 minutes depending on column length.

Figure 2: Analytical Workflow for Lanoconazole Quantification

Caption: Step-by-step workflow for extracting and quantifying Lanoconazole using RP-HPLC.

Part 5: Stability & Handling

-

Light Sensitivity: The dithiolane ring is susceptible to photo-oxidation. Handle under low light or use amber glassware.

-

Isomerization: In solution, the E-isomer (active) may slowly equilibrate with the Z-isomer under thermal stress. Avoid heating stock solutions above 40°C.

References

-

PubChem. (n.d.).[2] Lanoconazole (Compound).[1][2][3][4][5][13] National Library of Medicine. Retrieved from [Link]

-

Niwano, Y., et al. (2003). Lanoconazole and Its Related Optically Active Compound NND-502.[1][3] Current Medicinal Chemistry - Anti-Infective Agents. Retrieved from [Link]

-

Kumar, A. P., et al. (2009).[13] Separation and quantitation of Z-isomer in lanoconazole by normal phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lanoconazole | C14H10ClN3S2 | CID 3002820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. LANOCONAZOLE – All About Drugs [allfordrugs.com]

- 5. Lanoconazole | 153222-93-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 9. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 10. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 11. ajpaonline.com [ajpaonline.com]

- 12. journalijsra.com [journalijsra.com]

- 13. Separation and quantitation of Z-isomer in lanoconazole by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanoconazole: A Technical Guide to its Antifungal Spectrum and Mechanism Against Dermatophytes

Abstract

Dermatophytosis, a superficial fungal infection of keratinized tissues, represents a significant global health concern, necessitating the development of potent and effective antifungal agents.[1][2] Lanoconazole, a topical imidazole antifungal, has emerged as a formidable therapeutic option for common dermatophyte infections.[3][4] This technical guide provides a comprehensive analysis of lanoconazole's antifungal activity, specifically targeting its spectrum against the primary etiological agents of dermatophytosis: species of the genera Trichophyton, Microsporum, and Epidermophyton.[1] We delve into the molecular mechanism of action, present a quantitative summary of its in vitro potency through minimum inhibitory concentration (MIC) data, and provide detailed, field-proven protocols for both in vitro susceptibility testing and in vivo efficacy evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of antifungal therapies.

Introduction: Lanoconazole and the Dermatophyte Challenge

Lanoconazole is a synthetic imidazole antifungal agent developed for the topical treatment of superficial mycoses.[3][4] Marketed in Japan and other regions, it is primarily indicated for tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[3][4] Its chemical structure, which includes a dithiolan ring in addition to the core imidazole moiety, contributes to its potent antifungal activity and high lipophilicity, enhancing its penetration and retention in the stratum corneum where dermatophyte infections reside.[4][5]

Dermatophytes are a unique class of keratinophilic fungi responsible for the vast majority of cutaneous fungal infections in humans and animals.[1] The three main anamorphic genera—Trichophyton, Microsporum, and Epidermophyton—are adept at invading skin, hair, and nails, utilizing keratin as a nutrient source.[1] While rarely life-threatening, these infections cause significant morbidity and can become chronic or recurrent, posing a persistent clinical challenge.[6] The rise of antifungal resistance to conventional therapies further underscores the need for effective agents like lanoconazole.[6][7]

Antifungal Spectrum: In Vitro Potency of Lanoconazole

The efficacy of an antifungal agent is fundamentally quantified by its in vitro activity against target pathogens. For lanoconazole, this is determined by the minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible fungal growth. Multiple studies have demonstrated lanoconazole's potent, broad-spectrum activity against a wide array of dermatophyte species.[8][9][10]

The activity of lanoconazole is particularly noteworthy when compared to other antifungal agents. A comparative study assessing 100 clinical dermatophyte isolates found the MIC range for lanoconazole to be 0.063–1 μg/ml.[8][9] The geometric mean MIC was 0.24 μg/ml, demonstrating superior potency to older azoles like miconazole (2.34 μg/ml) and fluconazole (15.34 μg/ml), as well as the classic oral agent griseofulvin (1.28 μg/ml).[8][9] Another study focusing on Trichophyton rubrum, T. mentagrophytes, and Epidermophyton floccosum reported all lanoconazole MICs to be ≤0.008 μg/ml, highlighting its exceptional potency against these common pathogens.[11]

The following table summarizes the in vitro susceptibility data for lanoconazole against key dermatophyte species, compiled from authoritative studies.

Table 1: In Vitro Susceptibility of Dermatophytes to Lanoconazole

| Dermatophyte Species | No. of Isolates | Lanoconazole MIC Range (μg/mL) | Lanoconazole MIC₅₀ (μg/mL) | Lanoconazole MIC₉₀ (μg/mL) | Reference(s) |

|---|---|---|---|---|---|

| Trichophyton rubrum | 10 | ≤0.008 | N/A | N/A | [11] |

| Trichophyton interdigitale/mentagrophytes | 65 | 0.063 - 1 | 0.25 | 0.5 | [1][8][11] |

| Trichophyton tonsurans | 13 | 0.125 - 0.5 | 0.25 | 0.5 | [1][8] |

| Microsporum canis | 2 | 0.25 - 0.5 | N/A | N/A | [1][8] |

| Epidermophyton floccosum | 14 | ≤0.008 - 1 | N/A | 1 | [1][8][11] |

| All Dermatophytes (Compiled) | 100 | 0.063 - 1 | 0.25 | 0.5 | [1][8][9] |

MIC₅₀/MIC₉₀: The MIC required to inhibit 50% and 90% of the isolates, respectively. N/A: Not available due to a limited number of isolates in the cited study.

Mechanism of Action: Disruption of Fungal Cell Membrane Synthesis

As an imidazole antifungal, lanoconazole's primary mechanism of action is the targeted disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity and function of the fungal cell membrane.[3][6][10] Ergosterol serves a similar role in fungi as cholesterol does in mammalian cells, regulating membrane fluidity and the activity of membrane-bound enzymes.[12][13]

Lanoconazole exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[3][4][5] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[12][14] The inhibition leads to two key downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, increasing its permeability.[3][10]

-

Accumulation of Toxic Sterols: The enzymatic block causes a buildup of 14α-methylated sterol precursors, such as lanosterol, which are toxic to the fungal cell and further disrupt membrane function.[3][15]

The combined result is the cessation of fungal growth (fungistatic activity) and, at higher concentrations, cell death (fungicidal activity).[3][10][11] The high specificity of lanoconazole for the fungal CYP51 enzyme over its human counterpart is a cornerstone of its therapeutic safety, minimizing interference with host cholesterol synthesis.[5]

Caption: Mechanism of Action of Lanoconazole.

Methodologies for Evaluating Antifungal Activity

The assessment of lanoconazole's spectrum and potency relies on standardized and reproducible experimental protocols. Both in vitro and in vivo models are critical for a comprehensive understanding, from initial susceptibility screening to preclinical efficacy validation.

In Vitro Susceptibility Testing: The CLSI Broth Microdilution Method

The gold standard for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes, is the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[8][11][16] This protocol provides a self-validating system for generating reliable and comparable data across different laboratories.

Experimental Protocol: CLSI M38-A2 Broth Microdilution Assay

-

Isolate Preparation:

-

Culture the dermatophyte isolate on a nutrient-rich agar medium (e.g., Potato Dextrose Agar) at 28-30°C until sufficient conidiation is observed (typically 7-14 days).

-

Harvest the conidia by gently flooding the agar surface with sterile saline (0.85%) containing a wetting agent (e.g., Tween 80 at 0.05%).

-

Adjust the resulting conidial suspension to a final concentration of 1-3 x 10³ Colony Forming Units (CFU)/mL using a spectrophotometer or hemocytometer. The precise inoculum size is critical for reproducibility.[2]

-

-

Antifungal Agent Dilution:

-

Prepare a stock solution of lanoconazole in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the lanoconazole stock solution in RPMI 1640 medium (buffered with MOPS) directly in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 4 µg/mL).[17]

-

-

Inoculation and Incubation:

-

Add an equal volume of the adjusted fungal inoculum to each well of the microtiter plate containing the diluted drug, bringing the final volume to 200 µL.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

Seal the plates and incubate at 35°C for 4 to 7 days. The incubation duration depends on the growth rate of the specific dermatophyte species.[16][18]

-

-

MIC Determination (Endpoint Reading):

-

Following incubation, determine the MIC by visual comparison of the growth in the wells containing the drug to the growth in the control well.

-

For azoles like lanoconazole, the MIC is defined as the lowest drug concentration that causes at least an 80% reduction in turbidity (growth) compared to the drug-free control.[2][16]

-

Caption: CLSI M38-A2 Broth Microdilution Workflow.

In Vivo Efficacy Evaluation: The Guinea Pig Dermatophytosis Model

While in vitro data establishes potency, in vivo models are essential to evaluate the therapeutic efficacy of a topical agent in a living system, accounting for factors like drug penetration, formulation, and host response. The guinea pig model of dermatophytosis is a well-established and highly utilized system for this purpose.[19][20][21]

Experimental Protocol: Guinea Pig Model of Tinea Corporis

-

Animal Preparation:

-

Use healthy, young adult Hartley guinea pigs.

-

Anesthetize the animals and gently clip the hair from a designated area on the dorsum.

-

Lightly abrade the skin surface with fine-grit sandpaper to disrupt the stratum corneum, facilitating fungal invasion. This step is crucial for establishing a consistent and robust infection.

-

-

Infection:

-

Prepare a standardized inoculum of a virulent dermatophyte strain, typically Trichophyton mentagrophytes, at a concentration of approximately 1 x 10⁷ CFU/mL.

-

Apply a defined volume (e.g., 50-100 µL) of the fungal suspension to the abraded skin site.

-

-

Treatment Protocol:

-

Allow the infection to establish for 3-5 days, at which point clinical signs (erythema, scaling, crusting) should be visible.

-

Randomize animals into treatment groups: Vehicle Control, Positive Control (e.g., Terbinafine 1% cream), and Lanoconazole 1% cream.

-

Apply a standardized amount of the assigned topical formulation to the infected area once daily for a period of 7 to 14 consecutive days.[20][21]

-

-

Efficacy Assessment:

-

Clinical Evaluation: Score the severity of clinical signs (erythema, scaling, etc.) on a defined scale (e.g., 0-4) at baseline and regular intervals throughout and after the treatment period. The reduction in the total clinical score is a primary measure of efficacy.

-

Mycological Evaluation: At the end of the study, collect skin scrapings or hair plucks from the treated site. Culture these samples on mycological agar (e.g., Sabouraud's Dextrose Agar with antibiotics) to determine the presence or absence of viable dermatophytes. A mycological cure is defined as a negative fungal culture.[21]

-

This in vivo model provides critical data on both clinical and mycological cure rates, offering a preclinical proof-of-concept for the agent's effectiveness in treating dermatophytosis.[19][20]

Conclusion

Lanoconazole demonstrates potent, broad-spectrum antifungal activity against the key dermatophytes responsible for superficial cutaneous infections. Its mechanism of action, centered on the efficient inhibition of ergosterol biosynthesis, provides a validated and specific target within the fungal cell. Standardized methodologies, such as the CLSI M38-A2 broth microdilution assay and the guinea pig infection model, consistently affirm its high in vitro potency and in vivo efficacy. These characteristics, combined with favorable pharmacokinetic properties for topical delivery, establish lanoconazole as a highly effective and valuable agent in the dermatological antifungal armamentarium. This guide provides the foundational technical data and protocols necessary for researchers and drug development professionals to accurately evaluate and contextualize the performance of lanoconazole in the ongoing effort to combat dermatophytosis.

References

-

Badali, H., et al. (2016). In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatophyte isolates. Medical Mycology, 54(7), 757-763. [Link]

-

Patsnap Synapse. (2024). What is Lanoconazole used for? Patsnap. [Link]

-

Haghani, I., et al. (2016). In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatop. Medical Mycology, 54(7), 757-763. [Link]

-

Oxford Academic. (2016). In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatophyte isolates. Medical Mycology. [Link]

-

Ghannoum, M., et al. (2010). Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes. Mycoses, 53(4), 312-315. [Link]

-

Verma, S., & Heffernan, M. P. (2018). Newer Topical Treatments in Skin and Nail Dermatophyte Infections. Indian Dermatology Online Journal, 9(3), 149-158. [Link]

-

Kandhari, R., et al. (2018). Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications. Indian Dermatology Online Journal, 9(3), 139-148. [Link]

-

Warrier, A. R., & Chauhan, A. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]

-

Liu, W., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 32. [Link]

-

Sun, Y., et al. (2020). Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum. Journal of Fungi, 6(4), 329. [Link]

-

Patsnap Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work? Patsnap. [Link]

-

Ghannoum, M., et al. (2010). Efficacy of terbinafine compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model. ResearchGate. [Link]

-

Unknown. (n.d.). Antifungal drug susceptibility in different strains of dermatophytes by disk diffusion assay. Unknown Source. [Link]

-

Ghannoum, M., et al. (2010). Efficacy of terbinafine compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model. Medical Mycology, 48(3), 491-497. [Link]

-

Ghannoum, M., et al. (2010). Efficacy of terbinafine compared to lanoconazole and luliconazole in the topical treatment of dermatophytosis in a guinea pig model. Taylor & Francis Online. [Link]

-

Anupma, J. K., et al. (2016). Antifungal susceptibility testing for dermatophytes isolated from clinical samples by broth dilution method in a tertiary. The Journal of Medical Research, 2(2), 48-51. [Link]

-

Gupta, S., et al. (2017). Antifungal Susceptibility Testing of Dermatophytes to Azole Group of Antifungal Drugs by Microbroth Dilution Method. Scholars Journal of Applied Medical Sciences, 5(12E), 5006-5010. [Link]

-

Unknown. (n.d.). Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle. Unknown Source. [Link]

-

Unknown. (n.d.). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. International Journal of Current Microbiology and Applied Sciences. [Link]

-

Martinez-Rossi, N. M., et al. (2018). Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus. Frontiers in Microbiology, 9, 1108. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Lanoconazole used for? [synapse.patsnap.com]

- 4. Mechanism of action of Lanoconazole_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Newer Topical Treatments in Skin and Nail Dermatophyte Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of new azoles luliconazole and lanoconazole compared with ten other antifungal drugs against clinical dermatophyte isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Lanoconazole | Potently antifungal | Orally available | TargetMol [targetmol.com]

- 11. Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 14. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 16. medicinearticle.com [medicinearticle.com]

- 17. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

Technical Monograph: Lanoconazole and the Inhibition of Lanosterol 14α-Demethylase (CYP51)

Executive Summary

Lanoconazole (Astat®) represents a significant evolution in the imidazole class of antifungals, distinguished by its unique ketene dithioacetal structure.[1] Unlike earlier azoles that rely solely on the imidazole ring for efficacy, Lanoconazole exhibits a dual-mode interaction with its primary target, Lanosterol 14α-demethylase (CYP51/ERG11) .

This guide provides a deep technical analysis of Lanoconazole’s mechanism of action. It moves beyond basic pharmacology to explore the structural biology of the drug-target complex, the kinetic implications of its racemic composition, and the specific experimental protocols required to validate its potency in a research setting.

Molecular Mechanism: The CYP51 Blockade[2]

The Target: Lanosterol 14α-Demethylase

Fungal survival depends on ergosterol, a membrane sterol that regulates fluidity and integrity. The rate-limiting step in ergosterol biosynthesis is catalyzed by Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 monooxygenase containing a heme moiety.

Mechanism of Inhibition

Lanoconazole functions as a tight-binding inhibitor. Its mechanism is defined by two critical structural interactions:

-

Heme Coordination (The "Warhead"): The unhindered nitrogen atom (N-3) of the imidazole ring forms a coordinate covalent bond with the ferric ion (

) of the heme group within the CYP51 active site. This occupies the sixth coordination position, preventing the binding of molecular oxygen ( -

Hydrophobic Tunnel Interaction (The "Anchor"): The unique ketene dithioacetal side chain extends into the hydrophobic substrate-binding tunnel of the enzyme. This interaction mimics the substrate (lanosterol), stabilizing the drug-enzyme complex and contributing to Lanoconazole's high affinity compared to older imidazoles like clotrimazole.

Stereochemical Significance

Commercially available Lanoconazole is a racemic mixture (±)-(E).

-

(R)-Enantiomer: The biologically active component responsible for CYP51 inhibition.[2]

-

(S)-Enantiomer: largely inactive.

-

Note: The structural successor, Luliconazole, was developed as the pure (R)-enantiomer of a related dithioacetal structure to maximize specific activity per milligram.

Pathway Visualization

The following diagram illustrates the specific blockade point within the ergosterol biosynthesis pathway.

Figure 1: Lanoconazole inhibits CYP51, preventing the conversion of Lanosterol to Ergosterol and causing the accumulation of toxic methylated sterols.[2]

Comparative Pharmacology

Lanoconazole is characterized by exceptional potency against dermatophytes, often exceeding that of standard imidazoles (Clotrimazole) and allylamines (Terbinafine) in specific contexts.[1]

Table 1: Comparative Values (In Vitro)

Data synthesized from Niwano et al. and Koga et al. representing activity against Trichophyton spp.

| Compound | Class | Target | IC50 (ng/mL) vs T. mentagrophytes | IC50 (ng/mL) vs T. rubrum |

| Lanoconazole | Imidazole (Dithioacetal) | CYP51 | 1.5 - 6.0 | 1.0 - 5.0 |

| Clotrimazole | Imidazole | CYP51 | 20 - 50 | 15 - 40 |

| Bifonazole | Imidazole | CYP51 | 40 - 100 | 30 - 80 |

| Terbinafine | Allylamine | Squalene Epoxidase | 2.0 - 10 | 1.0 - 8.0 |

Key Insight: While Terbinafine is highly potent, Lanoconazole achieves comparable or superior potency within the imidazole class due to the dithioacetal side chain's optimized fit within the fungal CYP51 active site pocket.

Experimental Validation: Type II Binding Assays

To validate Lanoconazole's interaction with CYP51 in a drug discovery context, a simple MIC assay is insufficient. The gold standard for confirming direct target engagement is the Spectrophotometric Binding Assay .

The Principle

When an azole nitrogen coordinates with the heme iron, it induces a spin-state change in the heme (from high-spin to low-spin). This shift produces a characteristic "Type II" difference spectrum:

-

Peak: ~425–435 nm

-

Trough: ~390–410 nm

Protocol: CYP51 Microsomal Binding Assay

Reagents:

-

Candida albicans or Saccharomyces cerevisiae (expressing recombinant CYP51) microsomes.

-

Buffer: 0.1 M Potassium Phosphate (pH 7.4) + 20% Glycerol.

-

Lanoconazole Stock: 1 mg/mL in DMSO.

Step-by-Step Workflow:

-

Microsome Preparation: Dilute microsomal protein to 1–2 mg/mL in phosphate buffer.

-

Baseline Correction: Aliquot the suspension into two quartz cuvettes (Sample and Reference). Place both in a dual-beam spectrophotometer and record a baseline (flat line).

-

Titration:

-

Add Lanoconazole (in graded increments: 0.1 µM to 10 µM) to the Sample cuvette.

-

Add an equivalent volume of pure DMSO to the Reference cuvette (to correct for solvent effects).

-

-

Measurement: Record the difference spectrum (350 nm to 500 nm) after each addition.

-

Analysis: Plot the change in absorbance (

) vs. drug concentration. Calculate the Spectral Dissociation Constant (

Workflow Visualization

Figure 2: Workflow for verifying Lanoconazole-CYP51 interaction via difference spectroscopy.

Clinical Translation: Stratum Corneum Retention

The efficacy of Lanoconazole in treating tinea pedis (athlete's foot) is not solely due to its

-

Affinity for Keratin: Lanoconazole exhibits high affinity for keratin in the stratum corneum.

-

Reservoir Effect: Upon topical application, the drug accumulates in the stratum corneum, creating a reservoir.

-

Sustained Release: This reservoir allows for once-daily dosing, maintaining concentrations well above the Minimum Fungicidal Concentration (MFC) for Trichophyton spp. for up to 24 hours post-application.[3][4]

Researcher Note: When designing in vivo efficacy models (e.g., guinea pig dorsal skin), ensure sampling includes skin stripping to quantify drug levels in the stratum corneum specifically, rather than whole-tissue homogenization, to accurately reflect the therapeutic compartment.

References

-

Niwano, Y., et al. (1994). In vitro and in vivo antidermatophytic activities of NND-318, a novel imidazole antimycotic agent. Antimicrobial Agents and Chemotherapy.[3][5][6][7][8][9][10]

-

Koga, H., et al. (2006).[6] In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses. Journal of Infection and Chemotherapy. (Contains comparative data for Lanoconazole).

-

Warrilow, A. G., et al. (2010). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy.[3][5][6][7][8][9][10] (Protocol reference for Type II binding).

-

Uchida, K., et al. (2004). In vitro activity of novel imidazole antifungal agent NND-502 against Malassezia species.

-

Niwano, Y., et al. (2003). Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure.[1] Current Medicinal Chemistry - Anti-Infective Agents.[1]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Lanoconazole | 153222-93-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the antifungal activity of the new imidazole antimycotic lanoconazole in infected sites. Distribution in the skin and in vitro activity in the presence of stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. medicaljournalssweden.se [medicaljournalssweden.se]

- 7. LANOCONAZOLE – All About Drugs [allfordrugs.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ijprajournal.com [ijprajournal.com]

A Technical Guide to the Discovery and Development of Lanoconazole: A Novel Imidazole Antifungal

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of lanoconazole, a potent imidazole antifungal agent. Lanoconazole's unique ketene dithioacetal structure distinguishes it from other azole antifungals, contributing to its broad-spectrum activity and high efficacy, particularly against dermatophytes. This document delves into the preclinical and clinical research that has defined its therapeutic profile, including its synthesis, structure-activity relationships, mechanism of action, antifungal spectrum, pharmacokinetic properties, and clinical applications. Detailed experimental protocols and data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of lanoconazole's journey from a novel chemical entity to a clinically effective topical treatment for superficial mycoses.

Introduction: The Evolving Challenge of Fungal Infections

Fungal infections represent a significant and growing global health concern. The incidence of both superficial and invasive mycoses has increased, driven by factors such as a growing population of immunocompromised individuals and the emergence of drug-resistant fungal strains.[1][2] The imidazole class of antifungal agents has long been a cornerstone of antimycotic therapy.[3][4][5] These drugs primarily act by disrupting the fungal cell membrane's integrity.[4] However, the rise of resistance necessitates a continuous search for new, more effective antifungal compounds.[1][6]

This guide focuses on lanoconazole, (±)-(E)-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-1-imidazolylacetonitrile, a novel imidazole antifungal agent developed in Japan.[3][7][8] Its discovery marked a significant advancement in the field, primarily due to the introduction of a unique ketene dithioacetal moiety, which confers remarkable in vitro antifungal activity.[3][7] Lanoconazole has demonstrated potent, broad-spectrum efficacy against a wide range of pathogenic fungi and has been successfully developed as a topical treatment for superficial skin infections.[8][9]

Discovery, Synthesis, and Structure-Activity Relationship (SAR)

A Novel Scaffold: The Ketene Dithioacetal

The discovery of lanoconazole emerged from a screening program for new imidazole compounds with enhanced antifungal properties. Researchers found that introducing an imidazole group to a ketene dithioacetal structure resulted in a significant increase in in vitro activity against dermatophytes.[3][7] This unique structural combination set the foundation for the development of lanoconazole.

Chemical Synthesis

The synthesis of lanoconazole involves a multi-step process, with a common pathway starting from 2-chloromandelic acid.[4] While specific proprietary details may vary, a representative synthetic route is outlined below. This process is crucial for producing the compound with high purity for research and clinical use.

-

Esterification and Halogenation: 2-chloromandelic acid is first converted to its corresponding ester. This is followed by a halogenation step to create a more reactive intermediate.

-

Formation of the Dithiolane Ring: The halogenated intermediate is reacted with a dithiol source to form the 1,3-dithiolane ring, a key structural feature of lanoconazole.

-

Introduction of the Acetonitrile Moiety: An acetonitrile group is introduced to the dithiolane intermediate.

-

Addition of the Imidazole Ring: The final step involves the addition of the imidazole moiety to complete the lanoconazole molecule.

-

Purification: The final product is purified using standard techniques such as chromatography to ensure high purity.

Caption: Generalized synthetic pathway for Lanoconazole.

Structure-Activity Relationship (SAR) Insights

SAR studies have been critical in understanding the potent antifungal action of lanoconazole.[4]

-

Imidazole Moiety: This is essential for the primary mechanism of action, binding to the heme iron of the target enzyme, lanosterol 14α-demethylase.[4]

-

Ketene Dithioacetal Structure: The unique 1,3-dithiolane ring is a key contributor to the compound's high potency.[4]

-

Racemic Nature and the R-Enantiomer: Lanoconazole is a racemic compound. Subsequent research revealed that the antifungal activity resides primarily in the R-enantiomer.[3][7] This discovery was pivotal, leading to the development of related, more potent, optically active compounds like NND-502 (a key component of luliconazole).[3][7]

Mechanism of Action: Disrupting Fungal Integrity

Primary Target: Ergosterol Biosynthesis

Like other imidazole antifungals, lanoconazole's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[8][10]

-

Enzyme Inhibition: Lanoconazole specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[4][8][10][11] This enzyme is crucial for the conversion of lanosterol to ergosterol.

-

Membrane Disruption: The inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[4][8]

-

Cell Lysis: This disruption of the membrane's structure and function increases its permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[8]

The specificity of lanoconazole for the fungal CYP51 enzyme over its human counterpart is a key factor in its favorable safety profile for topical use.[8]

Caption: Lanoconazole's inhibition of the ergosterol pathway.

Anti-inflammatory Properties

Beyond its primary antifungal activity, lanoconazole has demonstrated significant anti-inflammatory effects.[12] Studies have shown that it can inhibit the release of pro-inflammatory cytokines like interleukin-8 (IL-8), interferon-γ, and IL-2 from human keratinocytes and mononuclear cells.[12] In animal models of irritant and contact dermatitis, topical application of lanoconazole reduced ear swelling and neutrophil infiltration.[9][12] This dual action is clinically advantageous, as it can help alleviate the inflammatory symptoms often associated with fungal skin infections.

Antifungal Spectrum and In Vitro Potency

Lanoconazole exhibits a broad spectrum of in vitro activity against a wide range of clinically relevant fungi.

High Potency Against Dermatophytes

Lanoconazole is particularly potent against dermatophytes, the primary causative agents of tinea infections. Comparative studies have shown its activity to be 30 to 700 times greater than that of other imidazole antifungals like bifonazole and clotrimazole.[3][7]

Activity Against Yeasts and Other Fungi

It is also effective against yeasts such as Candida albicans and other pathogenic fungi.[13][14] Its fungicidal properties have been confirmed through the determination of minimal cidal concentrations (MCC).[12]

| Fungal Species | Lanoconazole | Bifonazole | Clotrimazole |

| Trichophyton mentagrophytes | 0.012 | 1.9 | Not Reported |

| Trichophyton rubrum | 0.0032 | 0.98 | Not Reported |

| Microsporum canis | 0.0024 | 1.1 | Not Reported |

| Epidermophyton floccosum | 0.0012 | 0.01 | Not Reported |

| Candida albicans | >0.1 | Weaker inhibition | Not Reported |

| Trichophyton mentagrophytes (MCC) | 0.063 - 0.5 | 16 - 32 | Not Reported |

| Trichophyton rubrum (MCC) | 0.063 - 0.5 | 16 - 32 | Not Reported |

| Data synthesized from multiple sources.[3][12][13] |

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline, adjusted to a specific turbidity (e.g., using a spectrophotometer).

-

Drug Dilution: A serial two-fold dilution of lanoconazole is prepared in a 96-well microtiter plate using a standardized medium, such as RPMI-1640.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control, assessed visually or spectrophotometrically.

Preclinical Development: From Lab to Application

The preclinical development of lanoconazole focused on establishing its efficacy and safety in relevant models, particularly for topical application.

Caption: Preclinical workflow for a topical antifungal.

Pharmacokinetics: Superior Skin Retention

A key feature of lanoconazole is its high lipophilicity, which facilitates excellent penetration and retention in the stratum corneum, the outermost layer of the skin and the primary site of dermatophyte infections.[4]

-

High Concentration at Target Site: In studies using radiolabeled lanoconazole cream on rat skin, 83% of the total radioactivity was recovered from the stratum corneum 24 hours after application.[10][14]

-

Prolonged Residence: The radioactivity decreased gradually over 96 hours, indicating a prolonged residence time at the site of infection.[10][14]

-

Metabolic Stability: Over 94% of the recovered radioactivity was the parent lanoconazole compound, demonstrating high metabolic stability within the skin.[14]

These pharmacokinetic properties ensure that a high, sustained concentration of the active drug is available to eradicate fungi in the stratum corneum.[14]

In Vivo Efficacy in Animal Models

Lanoconazole has demonstrated excellent therapeutic efficacy in various guinea pig models of superficial fungal infections.

-

Tinea and Candidiasis Models: In models of tinea pedis, tinea corporis, and cutaneous candidiasis, topical application of 1% lanoconazole cream or solution was significantly superior to comparable formulations of bifonazole.[3][7][13]

-

Fungal Eradication: Treatment with lanoconazole resulted in a more effective eradication of fungi from the infected areas compared to reference agents.[3][7][13]

Toxicology and Safety Profile

Preclinical toxicology studies established a favorable safety profile for topical lanoconazole. No serious toxicity was reported in clinical trials. The most common adverse effects were minor and localized, such as mild contact dermatitis and irritation at the application site.[3]

Clinical Development and Application

Based on its strong preclinical data, lanoconazole was advanced into clinical development and was first approved for clinical use in Japan in 1994.[11][12]

-

Indications: It is indicated for the topical treatment of various dermatomycoses, including tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and cutaneous candidiasis.[8][9][10]

-

Formulations: Lanoconazole is available as 1% cream, solution, and ointment preparations.[9]

-

Clinical Efficacy: Clinical trials have confirmed its therapeutic effectiveness. For instance, in patients with hyperkeratotic tinea pedis, combination therapy with 1% lanoconazole cream and 10% urea ointment resulted in a 95.7% fungal eradication rate after 12 weeks.[12]

-

Dosing Regimen: The recommended application is typically once daily to the affected area.[8][12]

Conclusion and Future Perspectives

The discovery and development of lanoconazole represent a significant achievement in antifungal chemotherapy. Its unique ketene dithioacetal structure confers potent, broad-spectrum antifungal activity, particularly against the dermatophytes responsible for common superficial skin infections. The excellent pharmacokinetic profile, characterized by high retention in the stratum corneum, combined with a favorable safety profile, has established lanoconazole as a valuable therapeutic option. Furthermore, the insights gained from its development, particularly the identification of the active R-enantiomer, have paved the way for next-generation agents like luliconazole, demonstrating a clear and successful path of rational drug design in the fight against fungal diseases.

References

-

Patsnap Synapse. (2025, November 15). Lanoconazole - Drug Targets, Indications, Patents. Retrieved from [Link]

-

ResearchGate. (2025, December 4). (PDF) Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Anti-inflammatory activity of lanoconazole, a topical antifungal agent. Retrieved from [Link]

-

Bentham Science Publisher. (2003). Lanoconazole and Its Related Optically Active Compound NND-502: Novel Antifungal Imidazoles with a Ketene Dithioacetal Structure. Current Medicinal Chemistry - Anti-Infective Agents, 2(2), 147-160. Retrieved from [Link]

-

ResearchGate. (1994). Therapeutic Efficacy of Lanoconazole, a New Imidazole Antimycotic Agent, for Experimental Cutaneous Candidiasis in Guinea Pigs. Antimicrobial Agents and Chemotherapy, 38(9), 2204-2206. Retrieved from [Link]

-

PMC. Anti‐inflammatory effect of lanoconazole on 12‐O‐tetradecanoylphorbol‐13‐acetate‐ and 2,4,6‐trinitrophenyl chloride–induced skin inflammation in mice. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, March 1). Luliconazole: A Comparitive Review with Lanoconazole. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Lanoconazole used for? Retrieved from [Link]

-

ASM Journals. In Vitro Activities of Luliconazole, Lanoconazole, and Efinaconazole Compared with Those of Five Antifungal Drugs against Melanized Fungi and Relatives. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

PubMed. Studies on the antifungal activity of the new imidazole antimycotic lanoconazole in infected sites. Distribution in the skin and in vitro activity in the presence of stratum corneum. Retrieved from [Link]

-

NIH PubChem. Lanoconazole | C14H10ClN3S2 | CID 3002820. Retrieved from [Link]

-

ResearchGate. Chemical structure of lanoconazole and luliconazole. Retrieved from [Link]

-

PMC. (2022, December 2). Evaluation of the efficacy and safety of ionic liquids containing ketoconazole in patients with tinea pedis: A randomized controlled clinical trial. Retrieved from [Link]

-

PharmaCompass.com. lanoconazole - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

-

MDPI. (2022, December 14). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]

-

ASM Journals. Therapeutic efficacy of lanoconazole, a new imidazole antimycotic agent, for experimental cutaneous candidiasis in guinea pigs. Retrieved from [Link]

-

ResearchGate. (2026, January 20). Imidazole Scaffolds at the Forefront of Antifungal Drug Development: Synthetic Progress, Molecular Characterization, and In Vitro Pharmacological Insights. Retrieved from [Link]

-

accessdata.fda.gov. (2005, September 28). Pharmacology Review(s). Retrieved from [Link]

-

(2022, April 28). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

-

PMC. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lanoconazole | 153222-93-6 | Benchchem [benchchem.com]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. biolmolchem.com [biolmolchem.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. What is Lanoconazole used for? [synapse.patsnap.com]

- 9. Anti‐inflammatory effect of lanoconazole on 12‐O‐tetradecanoylphorbol‐13‐acetate‐ and 2,4,6‐trinitrophenyl chloride–induced skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of Lanoconazole_Chemicalbook [chemicalbook.com]

- 11. Lanoconazole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the antifungal activity of the new imidazole antimycotic lanoconazole in infected sites. Distribution in the skin and in vitro activity in the presence of stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Lanoconazole Minimum Inhibitory Concentration (MIC) Following CLSI Guidelines

Abstract

This document provides a comprehensive guide for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi to lanoconazole, a potent imidazole antifungal agent. While the Clinical and Laboratory Standards Institute (CLSI) has not established specific breakpoints or quality control (QC) ranges for lanoconazole, this application note presents detailed protocols adapted directly from the CLSI reference methods M27 for yeasts and M38 for filamentous fungi.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step methodologies, the scientific rationale behind key experimental choices, and robust quality control procedures to ensure data integrity and reproducibility.

Introduction to Lanoconazole and the Imperative for Standardized Susceptibility Testing

Lanoconazole is a topical imidazole antifungal agent that exhibits a broad spectrum of activity against a variety of pathogenic fungi, including dermatophytes, yeasts, and molds.[4][5][6] Its primary mechanism of action involves the highly specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][7][8] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane.[4][8][9] By disrupting ergosterol synthesis, lanoconazole compromises the fungal cell membrane, leading to the cessation of growth and, ultimately, cell death.[4]

The determination of a drug's Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro susceptibility testing.[10] It provides a quantitative measure of the antifungal agent's potency. For new or existing compounds like lanoconazole, establishing a reproducible MIC testing framework is paramount for several reasons:

-

Preclinical Assessment: To define the agent's spectrum of activity and compare its potency against established drugs.[10][11]

-

Resistance Surveillance: To monitor for the emergence of resistant fungal strains over time.

-

Mechanism of Action Studies: To provide a quantitative endpoint for studies investigating fungal resistance mechanisms.

Adherence to standardized methodologies, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), is essential for generating data that is comparable and reproducible across different laboratories.[10][11] This document provides the necessary protocols to apply the rigorous CLSI framework to the study of lanoconazole.

Scientific Principles and Methodological Rationale

Before proceeding to the protocols, it is crucial to understand the causality behind the core experimental parameters. These choices are not arbitrary; they are designed to control variables and ensure the self-validation of the experimental system.

The CLSI Broth Microdilution Framework

The CLSI documents M27 (for yeasts) and M38 (for filamentous fungi) describe the reference broth microdilution methods for antifungal susceptibility testing.[1][2][3][12] These methods are considered the "gold standard" and form the basis for the protocols in this guide. The core principle is to challenge a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate format.

Critical Experimental Parameters

-

Test Medium (RPMI-1640): The standardized medium is RPMI-1640, supplemented with L-glutamine and buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[13] This synthetic medium provides essential nutrients for fungal growth while the MOPS buffer prevents pH shifts that could otherwise alter the activity of the pH-sensitive azole antifungal.

-

Inoculum Standardization: The density of the starting fungal inoculum can significantly impact the final MIC value (an effect known as the "inoculum effect"). Therefore, the fungal suspension must be meticulously standardized. This is achieved by adjusting the turbidity to a 0.5 McFarland standard, which corresponds to a known cell density, and then performing a precise dilution to achieve the final target concentration in the test wells.[14] For yeasts, the final inoculum concentration should be between 0.5 × 10³ and 2.5 × 10³ CFU/mL.[13][15] For filamentous fungi, it is typically higher, ranging from 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.[13]

-

Drug Solubilization (DMSO): Lanoconazole, like other azoles, is hydrophobic and has poor aqueous solubility. To create a working stock solution, a non-aqueous solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent.[16] It is critical, however, that the final concentration of DMSO in the test wells does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth and confound the results.[17]

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for determining the MIC of lanoconazole. It is imperative to use aseptic techniques throughout the entire process.

Protocol 1: Broth Microdilution MIC Assay for Yeasts

(Adapted from CLSI Document M27)[3][13][19]

Materials:

-

Lanoconazole analytical powder

-

Dimethyl sulfoxide (DMSO), sterile

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0)

-

Yeast strains (e.g., Candida spp., Cryptococcus spp.) and QC strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[20]

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile 0.85% saline

-

Sterile, flat-bottom 96-well microtiter plates

-

Spectrophotometer and 0.5 McFarland standard

-

Incubator (35°C)

Procedure:

-

Preparation of Lanoconazole Stock Solution: a. Accurately weigh the lanoconazole powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).[16] The concentration should be at least 10 times the highest concentration to be tested. b. Dispense into small aliquots in sterile cryovials and store at -70°C until use. Avoid repeated freeze-thaw cycles.

-

Inoculum Preparation: a. Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Vortex the suspension for 15 seconds to ensure homogeneity. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This suspension contains approximately 1-5 x 10⁶ CFU/mL. e. Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:1000 in RPMI-1640 medium (e.g., 10 µL of suspension into 10 mL of RPMI). This yields a working inoculum of 1-5 x 10³ CFU/mL, which will be further diluted 1:1 in the plate.

-

Microtiter Plate Preparation (Serial Dilution): a. Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate. Well 12 serves as a sterility control. b. Prepare a working solution of lanoconazole at twice the highest desired final concentration in RPMI-1640. For example, for a final top concentration of 16 µg/mL, prepare a 32 µg/mL working solution. c. Add 200 µL of this working solution to the wells in column 1. d. Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution process from column 2 to column 10. f. After mixing in column 10, discard the final 100 µL. Column 11 serves as the growth control (no drug).

-

Inoculation: a. Add 100 µL of the final yeast inoculum (from step 2e) to each well from columns 1 through 11. b. The final volume in these wells will be 200 µL. The drug concentrations are now at their target values, and the inoculum density is between 0.5-2.5 x 10³ CFU/mL.[14] c. Do not add inoculum to column 12 (sterility control).

-

Incubation: a. Seal the plate or place it in a humidified container to prevent evaporation. b. Incubate at 35°C for 24-48 hours.[15]

-

Endpoint Determination: a. Using a microplate reading mirror or an inverted microscope, examine the wells. The growth control (column 11) should show distinct turbidity or a cell pellet. The sterility control (column 12) should be clear. b. The MIC is the lowest concentration of lanoconazole that results in a prominent (≥50%) reduction in turbidity compared to the growth control.

Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi

(Adapted from CLSI Document M38)[2][12][21]

Materials:

-

Same as for the yeast protocol, with the addition of Potato Dextrose Agar (PDA) for fungal culture.

-

QC Strains: Aspergillus fumigatus ATCC 204305 or Paecilomyces variotii ATCC MYA-3630.[21]

-

Sterile, Tween 20 solution (0.05%) (optional, to aid conidia harvesting).

-

Hemocytometer.

Procedure:

-

Preparation of Lanoconazole Stock Solution: Follow the same procedure as in Protocol 1 (Section 3.1, Step 1).

-

Inoculum Preparation: a. Culture the fungus on a PDA plate at 35°C for 7-14 days, or until adequate sporulation is observed.[22] b. Harvest the conidia by gently flooding the plate with sterile saline (optionally containing 0.05% Tween 20). c. Gently rub the surface with a sterile swab to dislodge the conidia. d. Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 5 minutes. e. Transfer the upper conidial suspension to a new tube. f. Count the conidia using a hemocytometer and adjust the concentration with RPMI-1640 to achieve a working inoculum of 0.8 x 10⁴ to 10 x 10⁴ CFU/mL. This will be diluted 1:1 in the plate.

-

Microtiter Plate Preparation and Inoculation: Follow the same procedures as in Protocol 1 (Section 3.1, Steps 3 and 4), using the filamentous fungi inoculum.

-

Incubation: a. Seal the plate and incubate at 35°C. b. Incubation time is species-dependent and should be determined by the growth in the control well. Typically, this is 48-72 hours for Aspergillus spp.[16][23]

-

Endpoint Determination: a. The MIC is determined as the lowest concentration of lanoconazole that shows complete inhibition of visible growth.[16][24] This is a key difference from the yeast protocol for azoles. However, for some fungus-drug combinations, a partial inhibition endpoint may be more appropriate and should be noted.

Visualization of Experimental Workflows

To clarify the procedural steps, the following diagrams illustrate the key workflows.

Caption: Workflow for Yeast MIC Determination via Broth Microdilution.

Caption: Diagram of the Twofold Serial Dilution Process in a Microtiter Plate.

Quality Control and Data Interpretation

Mandatory Quality Control

Robust QC is the cornerstone of trustworthy data.[21] Each time a batch of MICs is determined, one or more reference QC strains must be included.[20] Since official CLSI QC ranges for lanoconazole do not exist, system performance must be validated using a well-characterized azole antifungal, such as voriconazole or itraconazole. The resulting MIC for the control drug against the QC strain must fall within the established acceptable range.

Table 1: CLSI-Established MIC Quality Control Ranges for Voriconazole (Source: Adapted from CLSI M60 and related documents)[25]

| Quality Control Strain | Organism Type | Voriconazole MIC Range (µg/mL) |

| Candida parapsilosis ATCC 22019 | Yeast | 0.015 - 0.12 |

| Candida krusei ATCC 6258 | Yeast | 0.06 - 0.5 |

| Aspergillus fumigatus ATCC 204305 | Filamentous Fungus | 0.12 - 0.5 |

| Paecilomyces variotii ATCC MYA-3630 | Filamentous Fungus | 0.015 - 0.12 |

Note: These ranges are for voriconazole and serve as a system validation. They are not the expected ranges for lanoconazole.

Interpreting Lanoconazole MIC Values

The raw MIC value represents the in vitro potency of lanoconazole against a specific fungal isolate. It is important to note that without established clinical breakpoints, one cannot classify an isolate as "Susceptible," "Intermediate," or "Resistant" to lanoconazole. Instead, the data should be used for comparative purposes or to establish an Epidemiological Cutoff Value (ECV) as described in CLSI document M57.[26] An ECV can help distinguish wild-type (WT) isolates from those with potential resistance mechanisms.

Potential Pitfall: The Trailing Effect

Some fungus-drug combinations, particularly with azoles and Candida species, may exhibit a "trailing" or "paradoxical growth" effect, where a reduced but persistent amount of growth is observed at concentrations above the MIC.[27][28][29] This can make the ≥50% inhibition endpoint difficult to determine. When this occurs, it is crucial to read the plates after the recommended 24-hour incubation period for yeasts, as trailing often becomes more pronounced with longer incubation.

Conclusion

By meticulously adapting the CLSI M27 and M38 reference methods, researchers can generate reliable and reproducible MIC data for lanoconazole. This application note provides the detailed protocols and scientific rationale necessary to ensure the integrity of in vitro susceptibility testing. Adherence to these standardized procedures, including stringent quality control, is critical for building a robust dataset that can accurately inform preclinical drug development and fungal resistance research.

References

-

The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus. PMC. [Link]

-

What is Lanoconazole used for? Patsnap Synapse. [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

-

Assessment of the Paradoxical Effect of Caspofungin in Therapy of Candidiasis. PMC. [Link]

-

New Antifungal Document Editions. CLSI. [Link]

-

Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

The Caspofungin Paradoxical Effect is a Tolerant "Eagle Effect" in the Filamentous Fungal Pathogen Aspergillus fumigatus. PubMed. [Link]

-

Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

-

Genomic and Molecular Identification of Genes Contributing to the Caspofungin Paradoxical Effect in Aspergillus fumigatus. Microbiology Spectrum - ASM Journals. [Link]

-

CLSI Antifungical Susceptibility Test Updated. Scribd. [Link]

-